Fmoc-Thr(Trt)-OH
Overview
Description
Fmoc-Thr(Trt)-OH is a modified amino acid used in peptide synthesis1. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a main amine protecting group, known for its inherent hydrophobicity and aromaticity, which can promote building blocks association1.
Synthesis Analysis
Fmoc-Thr(Trt)-OH is synthesized using solid phase peptide synthesis (SPPS), a method that involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields23. The Fmoc group is widely used as a main amine protecting group in peptide synthesis1.
Molecular Structure Analysis
The Fmoc group is known for its intrinsic hydrophobicity and aromaticity, which promotes the hydrophobic and π-π stacking interactions of the fluorenyl rings1.
Chemical Reactions Analysis
The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings3. This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields3.
Physical And Chemical Properties Analysis
The Fmoc group is known for its inherent hydrophobicity and aromaticity1. However, specific physical and chemical properties of Fmoc-Thr(Trt)-OH are not readily available in the retrieved sources.
Scientific Research Applications
Solid Phase Peptide Synthesis (SPPS) : Fmoc-Cys(Trt)-OH is employed in Fmoc solid phase peptide synthesis for efficient cysteine incorporation, as demonstrated in the synthesis of peptides like Somatostatin (McCurdy, 1989).
Chemical Protein Synthesis : Utilization of Fmoc-Cys(Trt)-OH in chemical protein synthesis is effective, simplifying the process and minimizing additional steps required for temporary protection of N-terminal cysteinyl peptides (Kar et al., 2020).
Preparation of Dihydrooxazines and Dihydrothiazines : Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH, similar to Fmoc-Thr(Trt)-OH, are used in the polymer-supported synthesis of morpholine and thiomorpholine derivatives, highlighting the versatility of Fmoc-protected amino acids in synthesizing complex structures (Králová et al., 2017).
Synthesis of Phosphoserine Peptides : A combination of Fmoc and Alloc strategies, involving building blocks like Fmoc-Thr(tBu)-OH, is developed for the solid-phase peptide synthesis (SPPS) of serine phosphopeptides (Shapiro et al., 1996).
Synthesis of Orthogonally Protected Amino Acids : Orthogonally protected amino acids like Fmoc-EtOAsn(Trt)-OH, using a similar chemistry to Fmoc-Thr(Trt)-OH, have been synthesized for use in peptide synthesis, showcasing the adaptability of Fmoc chemistry for creating specialized building blocks (Spengler et al., 2010).
Synthesis of Anti-Malarial Cyclic Peptides : Fmoc chemistry, including derivatives like Fmoc-Cys(Trt)-OH, is used in the synthesis of cyclic peptides showing potential as anti-malarials (Fagúndez et al., 2018).
Safety And Hazards
While specific safety and hazard information for Fmoc-Thr(Trt)-OH is not readily available in the retrieved sources, it’s important to handle all chemicals with appropriate safety measures. For instance, Fmoc-Thr-Obzl, a related compound, requires measures such as avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment4.
Future Directions
Fmoc-modified amino acids and short peptides show distinct potential for applications due to their inherent hydrophobicity and aromaticity1. They are gaining considerable attention as potential drugs3. However, there are existing questions impeding the development of Fmoc-modified simple biomolecules, and corresponding strategies and outlooks are suggested1.
properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBLLDDSTVWSM-IJAHGLKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457825 | |
Record name | Fmoc-Thr(Trt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Thr(Trt)-OH | |
CAS RN |
133180-01-5 | |
Record name | Fmoc-Thr(Trt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-trityl-L-threonine, N-FMOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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